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Compound of Interest

Chloromethyl(dimethyl)methoxysil

Compound Name:
ane

Cat. No. B098375

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
Chloromethyl(dimethyl)methoxysilane (CAS No. 18143-33-4), a valuable bifunctional
organosilane intermediate in various chemical syntheses. Due to the limited availability of
public experimental spectral data for this specific compound, this document presents predicted
data based on established spectroscopic principles and data from analogous structures. It also
outlines standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Chloromethyl(dimethyl)methoxysilane. These
predictions are derived from spectral databases and computational models.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for Chloromethyl(dimethyl)methoxysilane
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

Si-CHs 0.1-0.3 Singlet 6H

O-CHs 3.4-3.6 Singlet 3H

CI-CHz-Si 2.7-29 Singlet 2H

Predicted in CDCIz at 300 MHz.

Predicted **C NMR Data

Table 2: Predicted 33C NMR Chemical Shifts for Chloromethyl(dimethyl)methoxysilane

Carbon Predicted Chemical Shift (6, ppm)
Si-CHs -5-0

O-CHs 50 - 55

CI-CHz-Si 30-35

Predicted in CDCIs at 75 MHz.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorptions for Chloromethyl(dimethyl)methoxysilane

Predicted Wavenumber

Functional Group Intensity
(cm™)

C-H stretch (in CHs and CH2) 2960 - 2850 Strong

Si-O-C stretch 1100 - 1000 Strong

Si-C stretch 800 - 750 Strong

C-Cl stretch 750 - 650 Medium-Strong

CHz rock (Si-CHz) ~1260 Medium
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Predicted for a neat liquid sample.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Fragments for Chloromethyl(dimethyl)methoxysilane (Electron

lonization)
miz Predicted Fragment lon Notes
Molecular ion peak (with 37Cl
138/140 [M]* ,
isotope)
123/125 [M - CHs]* Loss of a methyl group
103 [M-CII* Loss of a chlorine radical
89 [M - CHCI]* Loss of a chloromethyl radical
) Common fragment for
73 [(CH3)2SiOCHs]*

methoxysilanes

Predicted for Electron lonization (El) at 70 eV.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of
Chloromethyl(dimethyl)methoxysilane in 0.5-0.7 mL of deuterated chloroform (CDCls)
containing tetramethylsilane (TMS) as an internal standard (0O ppm).

e H NMR Acquisition:
o Spectrometer: 300 MHz or higher field NMR spectrometer.

o Pulse Sequence: Standard single-pulse sequence.
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o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

e 13C NMR Acquisition:

o Spectrometer: 75 MHz or higher field NMR spectrometer.

[e]

Pulse Sequence: Proton-decoupled single-pulse sequence.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 128 or more to achieve adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: As a liquid, Chloromethyl(dimethyl)methoxysilane can be analyzed
neat.

e Instrumentation: A standard FTIR spectrometer.
o Method (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
o Acquire a background spectrum of the clean, empty ATR crystal.
o Place a small drop of the liquid sample onto the crystal.
o Acquire the sample spectrum.
e Method (Transmission):

o Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin
film.
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o Acquire the spectrum.

o Data Acquisition:
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass
spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe.

 lonization Method: Electron lonization (EI).

e Instrumentation: A mass spectrometer capable of El, such as a quadrupole or time-of-flight
(TOF) analyzer.

e Acquisition Parameters:
o Electron Energy: 70 eV.[1]
o lon Source Temperature: 200-250 °C.[1]

o Mass Range: Scan from m/z 35 to 200 to cover the molecular ion and expected
fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a chemical compound like Chloromethyl(dimethyl)methoxysilane.
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Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and have
not been confirmed by experimental analysis of Chloromethyl(dimethyl)methoxysilane. This
information is intended for guidance and research purposes. For definitive characterization, it is
recommended to acquire experimental data on a purified sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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